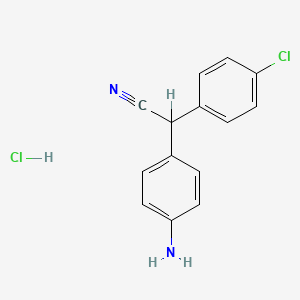
8-(dimethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(dimethylamino)naphthalene: is a compound with the chemical formula C₁₄H₁₈N₂ . Its structure features two dimethylamino groups attached to the naphthalene ring. Due to its unique arrangement, it exhibits exceptional basicity and is often referred to as Proton Sponge . The name “Proton Sponge” reflects its ability to readily accept protons (H⁺ ions) and act as a strong base.
Vorbereitungsmethoden
Synthetic Routes:
- Alkylation of Naphthalene:
- One common synthetic route involves alkylation of naphthalene using dimethylamine as the alkylating agent. The reaction proceeds under suitable conditions to yield 1,8-bis(dimethylamino)naphthalene.
- The reaction can be represented as follows:
Naphthalene+2CH₃NH₂→1,8-Bis(dimethylamino)naphthalene+2CH₄
Industrial Production:
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established. Researchers often prepare this compound using the alkylation method mentioned above.
Analyse Chemischer Reaktionen
1,8-Bis(dimethylamino)naphthalene participates in various chemical reactions:
Protonation: As the name suggests, it readily accepts protons (H⁺ ions) to form its protonated form.
Dehydrofluorination: It can remove hydrogen fluoride (HF) from fluorinated compounds.
Arylation: It can undergo arylation reactions, where an aryl group is introduced.
Intramolecular Cyclization: It can participate in cyclization reactions within its own structure.
Common reagents and conditions depend on the specific reaction type. For example:
Protonation: Strong acids (e.g., HCl, H₂SO₄) are used.
Dehydrofluorination: Strong bases (e.g., NaNH₂) are employed.
Arylation: Aryl halides and suitable catalysts.
Cyclization: Appropriate conditions for intramolecular reactions.
Major products formed during these reactions include protonated forms of 1,8-bis(dimethylamino)naphthalene and its derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(dimethylamino)naphthalene finds applications in various fields:
Chemistry: It serves as a strong base in organic synthesis, facilitating reactions that require deprotonation.
Biology: Researchers use it as a pH indicator and fluorescent probe due to its unique optical properties.
Medicine: Its basicity makes it useful in drug development, especially for designing pH-sensitive drug delivery systems.
Industry: It has applications in materials science, including luminescent materials and sensors.
Wirkmechanismus
The compound’s mechanism of action primarily revolves around its ability to accept protons. It can deprotonate acidic functional groups, participate in nucleophilic reactions, and influence pH-dependent processes.
Vergleich Mit ähnlichen Verbindungen
While 1,8-bis(dimethylamino)naphthalene is unique due to its exceptional basicity, similar compounds include:
- 1,5-Bis(dimethylamino)naphthalene
- 1,8-Bis(diethylamino)naphthalene
- 1,8-Bis(dipropylamino)naphthalene
These compounds share structural similarities but exhibit varying basicity and reactivity.
Eigenschaften
Molekularformel |
C16H27N5O2 |
|---|---|
Molekulargewicht |
321.42 g/mol |
IUPAC-Name |
8-(dimethylamino)-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C16H27N5O2/c1-5-6-7-8-9-10-11-21-12-13(17-15(21)19(2)3)20(4)16(23)18-14(12)22/h5-11H2,1-4H3,(H,18,22,23) |
InChI-Schlüssel |
CRWROUZTCZZVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)







![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)



